molecular formula C20H22N4O2S B6459758 N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548981-35-5

N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6459758
CAS No.: 2548981-35-5
M. Wt: 382.5 g/mol
InChI Key: VQJNJNCSVPQZQI-UHFFFAOYSA-N
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Description

“N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide” is a complex organic compound. It contains a quinazoline moiety, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have been the subject of significant attention due to their diverse pharmacological and biological properties .


Synthesis Analysis

The synthesis of quinazoline derivatives can involve various methods. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other derivatives were prepared using starting substrates like 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused ring system containing two nitrogen atoms. The properties of these compounds largely depend on the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives depend on their specific structure and substituents. They are generally characterized by their nitrogen content and are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the biological system they interact with. Many quinazoline derivatives have been approved for clinical use, such as erlotinib and gefitinib, which are used for treating lung and pancreatic cancers . These compounds often work by targeting specific molecular pathways .

Safety and Hazards

While quinazoline derivatives have shown promising biological activities, their safety and potential hazards need to be thoroughly evaluated. As with any chemical compound, factors such as dosage, route of administration, and individual patient characteristics can influence their safety profile .

Future Directions

Quinazoline derivatives have shown potential in various therapeutic areas, including as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic agents . Future research will likely continue to explore the synthesis of new quinazoline-based compounds and investigate their potential as drugs of anticancer potency against various types of cancers .

Properties

IUPAC Name

N-methyl-1-phenyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-23(27(25,26)14-16-7-3-2-4-8-16)17-11-12-24(13-17)20-18-9-5-6-10-19(18)21-15-22-20/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJNJNCSVPQZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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